N-(4-Methoxyphenyl)-5-nitrofuran-3-carboxamide
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Overview
Description
N-(4-Methoxyphenyl)-5-nitrofuran-3-carboxamide is an organic compound that belongs to the class of nitrofuran derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-5-nitrofuran-3-carboxamide typically involves the reaction of 4-methoxyaniline with 5-nitrofuran-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or dimethylformamide (DMF) for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like crystallization and chromatography further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenyl)-5-nitrofuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, which may have distinct biological activities.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)-5-nitrofuran-3-carboxamide involves its interaction with bacterial enzymes, leading to the inhibition of essential metabolic pathways. The nitro group is believed to undergo reduction within the bacterial cell, generating reactive intermediates that cause damage to DNA and other cellular components. This results in the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- N,N-bis(4-methoxyphenyl)naphthalen-2-amine
Uniqueness
N-(4-Methoxyphenyl)-5-nitrofuran-3-carboxamide stands out due to its unique combination of nitro and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a broader spectrum of antimicrobial activity and has been shown to be effective against a wider range of bacterial strains .
Properties
CAS No. |
122060-90-6 |
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Molecular Formula |
C12H10N2O5 |
Molecular Weight |
262.22 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-5-nitrofuran-3-carboxamide |
InChI |
InChI=1S/C12H10N2O5/c1-18-10-4-2-9(3-5-10)13-12(15)8-6-11(14(16)17)19-7-8/h2-7H,1H3,(H,13,15) |
InChI Key |
BIJUAPRCCVRJLD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=COC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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